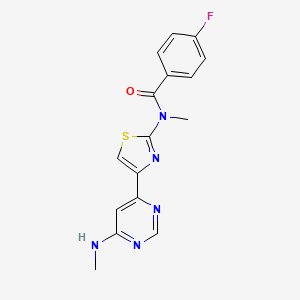

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide

Description

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide is a compound of interest in the field of medicinal chemistry, particularly for its potential applications in positron emission tomography (PET) imaging. This compound has been studied for its ability to act as a radioligand, which can be used to visualize and measure biological processes in the brain.

Properties

CAS No. |

932737-71-8 |

|---|---|

Molecular Formula |

C16H14FN5OS |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

4-fluoro-N-methyl-N-[4-[6-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C16H14FN5OS/c1-18-14-7-12(19-9-20-14)13-8-24-16(21-13)22(2)15(23)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,20) |

InChI Key |

UTPGRZGMQVAYAA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide involves several steps. One method involves the reaction of 4-fluorobenzenesulfonyl chloride with methylamine hydrochloride and triethylamine in tetrahydrofuran (THF) at room temperature for five days . This reaction yields N-methyl-4-fluorobenzenesulfonamide, which can then be further reacted with other reagents to form the desired compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter its chemical structure and properties.

Common Reagents and Conditions: Typical reagents used in these reactions include methylamine hydrochloride, triethylamine, and THF. The reaction conditions often involve room temperature and extended reaction times.

Scientific Research Applications

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide has several scientific research applications:

PET Imaging: This compound is used as a radioligand for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1).

Drug Development: The compound’s ability to bind to specific receptors makes it a valuable tool in the development of new drugs targeting neurological disorders.

Biomedical Research: It is used in various studies to understand the role of mGluR1 in different physiological and pathological processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide involves its binding to the metabotropic glutamate receptor 1 (mGluR1) in the brain. This binding allows the compound to act as a radioligand, enabling the visualization of mGluR1 distribution and density through PET imaging. The molecular targets and pathways involved include the mGluR1 receptor and its associated signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide include other radioligands used for PET imaging, such as:

[(18)F]FIMX: Another radioligand used for PET imaging of mGluR1.

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide: A pyrimidine derivative investigated for its anticonvulsant activity.

These compounds share structural similarities and are used in similar applications, but each has unique properties that make it suitable for specific research purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.